molecular formula C11H8N2O3 B120884 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid CAS No. 147920-37-4

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid

Cat. No.: B120884
CAS No.: 147920-37-4
M. Wt: 216.19 g/mol
InChI Key: GNPMPJJBVVFDGP-UHFFFAOYSA-N
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Description

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

The synthesis of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization to form the pyridazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

4-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPMPJJBVVFDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363219
Record name 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147920-37-4
Record name 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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